2-(2-oxopyrrolidin-1-yl)-N-[(3R,4S)-4-propyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]acetamide
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Overview
Description
2-(2-oxopyrrolidin-1-yl)-N-[(3R,4S)-4-propyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a pyrimidinylmethyl group. It has been studied for its potential therapeutic effects and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxopyrrolidin-1-yl)-N-[(3R,4S)-4-propyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]acetamide typically involves multiple steps, including the formation of the pyrrolidinone ring and the attachment of the pyrimidinylmethyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-oxopyrrolidin-1-yl)-N-[(3R,4S)-4-propyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-oxopyrrolidin-1-yl)-N-[(3R,4S)-4-propyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, such as modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidinone derivatives and pyrimidinylmethyl-containing compounds. These compounds may share some structural features and chemical properties with 2-(2-oxopyrrolidin-1-yl)-N-[(3R,4S)-4-propyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]acetamide .
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)-N-[(3R,4S)-4-propyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c1-2-5-14-10-22(12-16-19-7-4-8-20-16)11-15(14)21-17(24)13-23-9-3-6-18(23)25/h4,7-8,14-15H,2-3,5-6,9-13H2,1H3,(H,21,24)/t14-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHMUCAXBJLXPP-GJZGRUSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NC(=O)CN2CCCC2=O)CC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1NC(=O)CN2CCCC2=O)CC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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